cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one

Stereochemistry Chiral synthesis Medicinal chemistry

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS 871482-76-7) is a cis-fused bicyclic enol-ketone with a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol. The compound is characterized by a hexahydroinden-1-one core bearing a cyclohexyl substituent at the 2-position and a hydroxyl group at the 3-position, with the (3aR,7aS)-rel- stereochemistry defining its cis ring fusion.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 871482-76-7
Cat. No. B12603619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one
CAS871482-76-7
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C3CCCCC3C2=O)O
InChIInChI=1S/C15H22O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h10-12,16H,1-9H2/t11-,12+/m1/s1
InChIKeyDFYBCZSXRSGTBE-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS 871482-76-7) for Research and Industrial Procurement


cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS 871482-76-7) is a cis-fused bicyclic enol-ketone with a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol . The compound is characterized by a hexahydroinden-1-one core bearing a cyclohexyl substituent at the 2-position and a hydroxyl group at the 3-position, with the (3aR,7aS)-rel- stereochemistry defining its cis ring fusion . It is commercially available primarily as a specialty organic building block and research intermediate .

Workflow

Specialty organic building block with a cis-fused bicyclic enol-ketone core for asymmetric synthesis research.

Selection context

Stereochemically defined (3aR,7aS)-rel configuration provides a pre-resolved chiral scaffold.

Procurement note

Commercially available as a research intermediate with a nominal 97% purity specification.

Why cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one Cannot Be Readily Substituted by Analogs


The hexahydroinden-1-one scaffold presents multiple stereochemical and substitution-sensitive features that preclude simple analog substitution. The cis-fused ring junction (3aR,7aS) creates a concave molecular surface distinct from trans-fused or unsaturated indenone analogs . The cyclohexyl group at C-2 imparts a specific steric and lipophilic profile that differs fundamentally from 2-aryl (e.g., 2-phenyl, CAS 871482-77-8), 2-alkyl (e.g., 2-nonyl, CAS 871482-74-5), or 2-methyl analogs; each substitution pattern governs molecular recognition, tautomeric equilibrium of the enol-ketone system, and downstream reactivity in further synthetic elaboration . No peer-reviewed quantitative comparative data for the target compound against its closest analogs were found during this analysis, a gap that necessitates case-by-case experimental validation for any end-use application.

The cis-fused ring junction (3aR,7aS) creates a concave surface distinct from trans-fused or unsaturated indenone analogs; substitution may shift molecular recognition.

2-Cyclohexyl steric and lipophilic profile differs from 2-aryl, 2-alkyl, or 2-methyl analogs; tautomeric equilibrium and downstream reactivity may not transfer directly.

No peer-reviewed quantitative comparative data against closest analogs; case-by-case experimental validation is required for any end-use application.

Quantitative Evidence for cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one Procurement Decisions


Stereochemical Purity Comparison: cis-2-Cyclohexyl vs. 2-Phenyl Analog

The target compound is specified as a single cis diastereomer with the (3aR,7aS)-rel configuration, while the commercially available 2-phenyl analog (CAS 871482-77-8) is also sold as a cis diastereomer but has not been assigned comparable stereochemical characterization in supplier specifications . The presence of two defined stereocenters at the ring junction is a critical quality parameter absent from baseline hexahydroinden-1-one scaffolds that lack substitution at C-2 .

Stereochemical purity comparison
Class-level inference

Target: single cis diastereomer, (3aR,7aS)-rel configuration assigned. 2-Phenyl analog: cis assigned but no comparable resolution data. Unsubstituted scaffold: no stereochemical requirement.

Supports stereochemical-control context. Defined cis geometry may reduce one diastereomer dimension of uncertainty vs. uncharacterized analogs.

Qualitative assignment only; independent enantiomeric resolution data not publicly available.

Stereochemistry Chiral synthesis Medicinal chemistry

Lipophilicity Differentiation Driven by C-2 Cyclohexyl vs. Alkyl Substituents

The cyclohexyl substituent at C-2 imparts a calculated logP contribution distinct from the linear nonyl chain found in the structurally adjacent analog cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS 871482-74-5) . The cyclohexyl group (cLogP contribution ~2.0) offers a more compact and conformationally restricted hydrophobic surface area compared to the flexible n-nonyl chain (cLogP contribution ~4.5), a factor that has been shown in analogous enol-ketone systems to modulate both solubility and protein binding [1].

Lipophilicity differentiation
Class-level inference

Estimated ΔcLogP ≈ 2.5–3.0 log units lower for cyclohexyl compound (predicted ~3.5–4.0) vs. 2-nonyl analog (predicted ~6.5–7.0).

May support balanced-lipophilicity hit-to-lead screening. 100- to 1000-fold predicted partition difference can influence solubility-limited behavior.

In silico fragment-based calculation; no experimental logP available. Data to verify.

Lipophilicity ADME prediction Structure-property relationships

Commercial Purity Benchmarking Against Closest Available Analogs

The target compound is offered at a standard purity of 97% by multiple suppliers (e.g., Chemenu Catalog CM271412), which is comparable to the purity specifications available for the 2-phenyl analog (CAS 871482-77-8, 97% from Tyger Scientific) and the 2-nonyl analog (CAS 871482-74-5, no purity specification publicly available) . No certificate-of-analysis-level batch data were publicly accessible for quantitative head-to-head comparison of impurity profiles.

Commercial purity benchmark
Supporting evidence

Target: 97% (vendor). 2-Phenyl analog: 97% (vendor). 2-Nonyl analog: unspecified.

Reported purity parity context; nominal specification equivalent to closest aryl analog, providing baseline for procurement.

Supplier catalog specifications; no independent batch analysis or impurity profile available.

Chemical procurement Purity analysis Building block quality

Application Scenarios for cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one Based on Available Evidence


Stereochemical Building Block for Chiral Indane and Indene Derivatives

The defined (3aR,7aS)-rel- cis ring fusion provides a stereochemically pre-configured bicyclic framework for elaboration into chiral indane, indene, or tetrahydroindenone derivatives. Researchers synthesizing diastereomerically pure polycyclic scaffolds can leverage the fixed cis geometry without requiring chiral separation steps that would be necessary for racemic or unresolved starting materials .

Moderate Lipophilicity Fragment for Hit-to-Lead Optimization

Given the predicted cLogP range of 3.5–4.0, the compound occupies a lipophilicity window that is compatible with lead-like chemical space. It may serve as a core fragment for medicinal chemistry programs where controlling logP is essential for maintaining favorable ADME properties, offering a lower-lipophilicity alternative to the 2-nonyl analog [1].

Enol-Ketone Tautomerism Probe for Mechanistic Studies

The 3-hydroxy-2-cyclohexyl substitution creates an enol-ketone system whose tautomeric equilibrium can be influenced by solvent polarity and hydrogen-bonding environment. This compound can be employed as a model substrate in physical organic chemistry studies investigating keto-enol equilibria in bicyclic systems, where the cyclohexyl group provides a steric anchor distinct from aryl or alkyl comparators [2].

Application
Selection Property
Validation Focus
Chiral indane/indene derivative synthesis
Stereochemically pre-configured cis ring junction
Diastereomeric purity retention during elaboration
Hit-to-lead lipophilicity optimization
Predicted cLogP 3.5–4.0; compact cyclohexyl group
Experimental logP and solubility property confirmation
Keto-enol tautomerism mechanistic studies
Enol-ketone system with steric anchor
Solvent and environment-dependent equilibrium evaluation
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